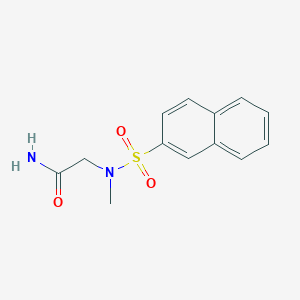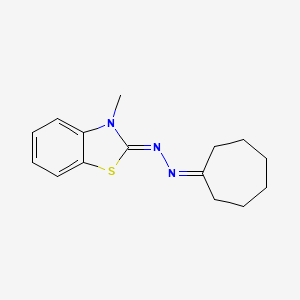
3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone (MBTH-CHH) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MBTH-CHH is a complex organic compound that is synthesized using a specific method.
Mecanismo De Acción
The mechanism of action of 3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone is not fully understood, but it is believed to act as a free radical scavenger. The compound has been found to inhibit the formation of reactive oxygen species, which are responsible for oxidative stress and damage to cells. 3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone has also been found to exhibit antimicrobial activity by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce oxidative stress and inflammation, leading to improved cellular function. 3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone has also been found to exhibit antitumor activity, making it a potential candidate for cancer treatment. Additionally, the compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone has several advantages for use in lab experiments. The compound is stable and can be easily synthesized using a specific method. 3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone is also readily available and relatively inexpensive compared to other compounds with similar properties. However, the use of 3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone in lab experiments has some limitations. The compound is toxic in high concentrations and requires careful handling. Additionally, the mechanism of action of 3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone. One potential direction is the development of new materials using the compound. 3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone has been shown to exhibit excellent antioxidant and antimicrobial properties, making it an ideal candidate for use in the development of new materials, such as polymers and coatings. Another potential direction is the study of the compound's potential use in the treatment of neurodegenerative diseases. 3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone has been shown to exhibit antitumor activity and may have potential applications in the treatment of other diseases. Further research is needed to fully understand the compound's mechanism of action and potential applications in various fields.
Conclusion:
3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone is a complex organic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been extensively studied for its potential applications in the food and pharmaceutical industries. 3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone has been found to exhibit excellent antioxidant and antimicrobial properties, making it an ideal candidate for use in the development of new materials. The compound has also been studied for its potential use in the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand the compound's mechanism of action and potential applications in various fields.
Métodos De Síntesis
The synthesis of 3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone involves a series of chemical reactions that require specific reagents and conditions. The process starts with the reaction of 3-methyl-2-benzothiazolinone hydrazone with cycloheptanone in the presence of acetic acid. The resulting product is then treated with sulfuric acid, which leads to the formation of 3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone. The synthesis process of 3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone is complex and requires skilled personnel to carry out the reactions.
Aplicaciones Científicas De Investigación
3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to exhibit excellent antioxidant and antimicrobial properties, making it an ideal candidate for use in the food industry. 3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone has also been used in the pharmaceutical industry for its potential applications in the treatment of cancer and other diseases. Additionally, the compound has been studied for its potential use in the development of new materials, such as polymers and coatings.
Propiedades
IUPAC Name |
(Z)-N-(cycloheptylideneamino)-3-methyl-1,3-benzothiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3S/c1-18-13-10-6-7-11-14(13)19-15(18)17-16-12-8-4-2-3-5-9-12/h6-7,10-11H,2-5,8-9H2,1H3/b17-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEMSERGCVPALA-ICFOKQHNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NN=C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=N\N=C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1,3-benzothiazol-2(3H)-one cycloheptylidenehydrazone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}naphthalene](/img/structure/B5776111.png)

![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5776113.png)

![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5776121.png)
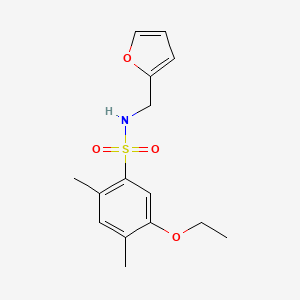
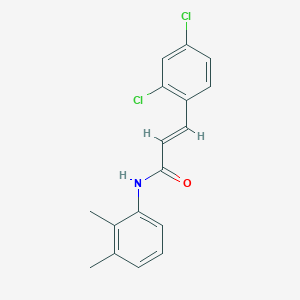
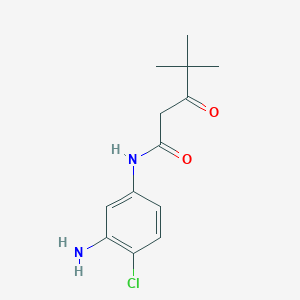
![N-[2-(acetylamino)phenyl]-2-bromobenzamide](/img/structure/B5776142.png)



![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5776202.png)
